molecular formula C26H33ClN4O5S2 B2926309 N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride CAS No. 1321779-27-4

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride

Cat. No.: B2926309
CAS No.: 1321779-27-4
M. Wt: 581.14
InChI Key: UJEAXQDPDBMPMY-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide hydrochloride (CAS: 1052537-38-8; molecular formula: C24H25ClN4O5S; molecular weight: 517.0 g/mol) is a structurally complex small molecule characterized by a benzothiazole core fused with a [1,3]dioxolo moiety, a 4-(4-methylpiperidin-1-yl)sulfonylbenzamide group, and a dimethylaminopropyl side chain . Its hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmacological studies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S2.ClH/c1-18-9-13-29(14-10-18)37(32,33)20-7-5-19(6-8-20)25(31)30(12-4-11-28(2)3)26-27-21-15-22-23(35-17-34-22)16-24(21)36-26;/h5-8,15-16,18H,4,9-14,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEAXQDPDBMPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzothiazole structure, followed by the introduction of the dimethylamino propyl group and the sulfonylbenzamide moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features and Analogues

The compound shares structural motifs with other benzothiazole- and sulfonamide-containing derivatives (Table 1). Notable analogs include:

  • N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS: 1322030-57-8): Replaces the [1,3]dioxolo group with an ethoxy substituent and modifies the alkylamino side chain .
  • N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride (CAS: 1216522-19-8): Incorporates a tetrahydrothienopyridine ring instead of the dioxolo-benzothiazole system .

Table 1. Structural Comparison of Key Analogs

Compound Name / CAS Core Structure Modifications Molecular Formula Molecular Weight (g/mol)
Target Compound (1052537-38-8) [1,3]dioxolo-benzothiazole, dimethylaminopropyl C24H25ClN4O5S 517.0
1322030-57-8 Ethoxy-benzothiazole, ethyl-dimethylamino side chain C26H35ClN4O4S2 567.2
1216522-19-8 Tetrahydrothienopyridine, dipropylsulfamoyl C28H33ClN4O3S3 605.2

NMR Spectral Analysis

Evidence from NMR studies (e.g., δ<sup>1</sup>H and δ<sup>13</sup>C shifts) reveals that substituent variations significantly alter chemical environments in regions proximal to the benzothiazole and sulfonamide groups . For example:

  • Region A (positions 39–44) : The [1,3]dioxolo group in the target compound induces upfield shifts (~0.3–0.5 ppm) compared to ethoxy or methylthio analogs due to electron-donating effects .
  • Region B (positions 29–36) : The 4-methylpiperidin-1-ylsulfonyl moiety shows distinct splitting patterns in analogs with bulkier substituents (e.g., dipropylsulfamoyl in CAS 1216522-19-8) .

Bioactivity and Target Profiling

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) demonstrates that the target compound groups with other sulfonamide-benzothiazoles, suggesting shared modes of action such as kinase inhibition or apoptosis induction . For instance:

  • Similarity in IC50 profiles : Tanimoto scores >0.75 (using MACCS fingerprints) correlate with overlapping cytotoxicity patterns in leukemia and renal cancer cell lines .
  • Protein target overlap : Analogous compounds interact with ATP-binding pockets of kinases (e.g., ROCK1), validated via molecular docking studies .

Table 2. Bioactivity and Similarity Metrics

Compound / CAS Tanimoto Similarity (MACCS) Key Protein Targets Predicted IC50 (nM)
1052537-38-8 1.00 (reference) ROCK1, PI3Kγ 12–85 (kinase-dependent)
1322030-57-8 0.82 EGFR, PDGFRα 45–120
1216522-19-8 0.68 VEGFR2, c-Kit 150–300

Limitations of Structural Similarity

While structural analogs often share bioactivity, exceptions exist. For example, N-(4-(dimethylamino)phenyl)-6-(4-methoxyphenyl)pyrimidin-2-yl)sulfamoyl)phenylacetamide (CAS: n/a) shows low bioactivity overlap (Tanimoto <0.5) despite a sulfonamide backbone, likely due to steric hindrance from the methoxyphenyl group .

Computational and Chemical Space Analysis

Docking Efficiency and Enrichment

Chemical Space Docking (CSD) studies reveal that the target compound’s sulfonamide-benzothiazole scaffold achieves higher docking scores (-12.3 kcal/mol) compared to ethoxy or thienopyridine analogs (-9.5 to -10.8 kcal/mol), attributed to optimal pi-pi stacking with ROCK1’s hydrophobic cleft . However, CSD may miss high-scoring compounds with non-overlapping building blocks, emphasizing the need for hybrid screening approaches .

Machine Learning Predictions

Tanimoto and Dice indexes applied to Morgan fingerprints (radius = 2) classify the target compound within a cluster of kinase inhibitors, validated by random forest models (accuracy >85%) .

Biological Activity

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzothiazole moiety which is known for various biological activities.
  • A dimethylamino group that may enhance solubility and bioavailability.
  • A sulfonamide group which is often associated with antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antidepressant Effects The compound has shown selective inhibition of the serotonin transporter (SERT), which is crucial for mood regulation .
Antimicrobial Properties Sulfonamide derivatives are typically associated with antibacterial effects, although specific data on this compound is limited .
Neuroprotective Effects Potential neuroprotective effects have been suggested through modulation of neurotransmitter systems .

The primary mechanism involves interaction with neurotransmitter transporters:

  • Serotonin Transporter (SERT) : The compound exhibits high affinity for SERT, which plays a critical role in regulating serotonin levels in the brain. This interaction may lead to enhanced serotonergic activity, potentially alleviating symptoms of depression and anxiety .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on SERT Selectivity :
    • A study demonstrated that analogues of this compound were effective in inhibiting SERT with Ki values indicating high potency (e.g., Ki = 19.7 nM) .
    • The findings suggest that structural modifications can enhance binding affinity and selectivity.
  • Neurotransmitter Modulation :
    • Research indicates that compounds with similar structures can modulate neurotransmitter release and receptor activity, contributing to their antidepressant effects .
  • In Vivo Studies :
    • Animal models have shown behavioral changes consistent with increased serotonergic activity following administration of compounds similar to this one. These changes include improved mood-related behaviors and reduced anxiety-like responses .

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